molecular formula C12H12N2O2S B13525425 Ethyl 5-(phenylamino)thiazole-4-carboxylate

Ethyl 5-(phenylamino)thiazole-4-carboxylate

Cat. No.: B13525425
M. Wt: 248.30 g/mol
InChI Key: PFSGLTHFUBKUOY-UHFFFAOYSA-N
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Description

Ethyl 5-(phenylamino)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(phenylamino)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with aniline in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is refluxed for several hours . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(phenylamino)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 5-(phenylamino)thiazole-4-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 5-(phenylamino)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies that evaluate its efficacy against different biological targets.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its versatile biological activity. The synthesis of this compound typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with phenylamine derivatives, leading to various substitutions that can enhance its biological properties.

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, a recent study highlighted that derivatives with specific substitutions exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against various bacterial strains, including Bacillus subtilis and Escherichia coli .

CompoundBacterial StrainMIC (µg/mL)
4eBacillus subtilis8
4fAspergillus niger16
This compoundE. coli32

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cell lines by inhibiting specific pathways involved in cell survival. For example, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 and A-431, with IC50 values often less than those of standard chemotherapeutic agents like doxorubicin .

Case Study:
In a comparative study involving several thiazole derivatives, this compound was found to exhibit significant inhibition of cell proliferation in colorectal cancer cells, triggering apoptosis through the activation of the intrinsic pathway involving Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. SAR studies indicate that:

  • Substituents on the phenyl ring : Electron-withdrawing groups enhance cytotoxicity.
  • Positioning of functional groups : The presence of specific groups at the 2 and 4 positions on the thiazole ring is crucial for maintaining activity against targeted pathogens or cancer cells .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl 5-anilino-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-11(17-8-13-10)14-9-6-4-3-5-7-9/h3-8,14H,2H2,1H3

InChI Key

PFSGLTHFUBKUOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=N1)NC2=CC=CC=C2

Origin of Product

United States

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